4-formylthiophene-3-carbonitrile CAS 59786-34-4 properties
4-formylthiophene-3-carbonitrile CAS 59786-34-4 properties
An In-Depth Technical Guide to 4-formylthiophene-3-carbonitrile (CAS 59786-34-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for benzene rings have led to their incorporation into a multitude of approved drugs and advanced materials.[1][3] This guide focuses on a specific, bifunctional thiophene derivative: 4-formylthiophene-3-carbonitrile (CAS 59786-34-4). This molecule, possessing both an electron-withdrawing nitrile group and a reactive aldehyde function, represents a versatile building block for the synthesis of more complex molecular architectures.[4]
This document serves as a comprehensive technical resource, providing an in-depth analysis of the physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of the potential reactivity and applications of 4-formylthiophene-3-carbonitrile. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the available and predicted properties for 4-formylthiophene-3-carbonitrile.
| Property | Value | Source |
| IUPAC Name | 4-formylthiophene-3-carbonitrile | [5] |
| CAS Number | 59786-34-4 | [5] |
| Molecular Formula | C₆H₃NOS | [5] |
| Molecular Weight | 137.16 g/mol | [5] |
| Canonical SMILES | N#CC1=CSC=C1C=O | [5] |
| InChI | InChI=1S/C6H3NOS/c7-1-5-3-9-4-6(5)2-8/h2-4H | [5] |
| InChI Key | CASZDPMYYAXNTB-UHFFFAOYSA-N | [5] |
| Purity | ≥95% (commercially available) | [5] |
| LogP (predicted) | 1.32 | [5] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Synthesis and Purification
Proposed Synthetic Pathway: Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of 4-formylthiophene-3-carbonitrile, a suitable starting material would be a protected 3-oxopropanenitrile derivative.
Caption: Proposed Gewald reaction pathway for the synthesis of 4-formylthiophene-3-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on the principles of the Gewald reaction and subsequent functional group transformations. It should be optimized and validated experimentally.
Step 1: Synthesis of 2-Amino-4-(diethoxymethyl)thiophene-3-carbonitrile
-
To a stirred solution of 3,3-diethoxypropanenitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/mmol) is added morpholine (0.2 eq).
-
Elemental sulfur (1.1 eq) is added portion-wise to the reaction mixture.
-
The mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aminothiophene derivative.
Step 2: Conversion to 4-formylthiophene-3-carbonitrile This step involves a two-step sequence: diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the formyl group, or a more direct formylation followed by deamination. A plausible alternative is the Vilsmeier-Haack formylation of a suitable thiophene precursor.
Purification: The final product would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-formylthiophene-3-carbonitrile are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring.
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δ ~8.0-8.5 ppm (d, 1H): This signal would correspond to the proton at the 5-position (H-5), which is deshielded by the adjacent electron-withdrawing aldehyde group.
-
δ ~7.5-8.0 ppm (d, 1H): This signal would correspond to the proton at the 2-position (H-2).
-
δ ~10.0 ppm (s, 1H): This singlet would be characteristic of the aldehyde proton.
The coupling constant between H-2 and H-5 is expected to be in the range of 3-5 Hz, which is typical for thiophene ring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on standard chemical shift tables, the following peaks are predicted.[7][8]
-
δ ~185-195 ppm: Aldehyde carbonyl carbon.
-
δ ~140-150 ppm: Quaternary carbon attached to the aldehyde group (C-4).
-
δ ~130-140 ppm: Aromatic CH carbons of the thiophene ring (C-2 and C-5).
-
δ ~115-125 ppm: Quaternary carbon attached to the nitrile group (C-3).
-
δ ~110-120 ppm: Nitrile carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9]
-
~3100 cm⁻¹: C-H stretching of the thiophene ring.
-
~2230-2210 cm⁻¹: Strong, sharp absorption for the nitrile (C≡N) stretching vibration.
-
~1700-1680 cm⁻¹: Strong absorption for the aldehyde carbonyl (C=O) stretching vibration.
-
~1600-1400 cm⁻¹: C=C stretching vibrations of the thiophene ring.
-
~850-700 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern of the thiophene ring.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight of 4-formylthiophene-3-carbonitrile.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of CO (m/z = 109) and HCN (m/z = 110).
Chemical Reactivity and Derivatization
The reactivity of 4-formylthiophene-3-carbonitrile is dictated by the interplay of the thiophene ring and its two functional groups: the aldehyde and the nitrile. This trifecta of reactivity makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.
Caption: Reactivity map of 4-formylthiophene-3-carbonitrile highlighting its key functional groups.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a variety of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.
-
Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds.
Reactions of the Nitrile Group
The nitrile group also offers several avenues for derivatization:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride will reduce the nitrile to a primary amine.
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important pharmacophores.
Reactions of the Thiophene Ring
The thiophene ring itself can undergo further functionalization:
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the formyl and nitrile groups will deactivate the ring towards electrophilic substitution. However, reactions such as halogenation or nitration may be possible under forcing conditions, likely directing to the 2 or 5-position.
-
Metalation and Cross-Coupling: The protons on the thiophene ring can be abstracted by strong bases to form organometallic intermediates, which can then participate in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds.
Applications in Research and Development
The unique structural features of 4-formylthiophene-3-carbonitrile make it an attractive starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The presence of the nitrile and formyl groups in 4-formylthiophene-3-carbonitrile provides convenient handles for the synthesis of libraries of compounds for biological screening. For example, the aldehyde can be used to synthesize Schiff bases or other heterocyclic systems, while the nitrile can be converted to an amide or a tetrazole, both of which are common functionalities in drug molecules.
Materials Science
Thiophene-based molecules are key components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[12] The extended π-system and the potential for intermolecular interactions make thiophenes well-suited for these applications. 4-formylthiophene-3-carbonitrile could serve as a building block for the synthesis of larger, conjugated systems with tailored electronic properties. The aldehyde and nitrile groups can be used to anchor the molecule to surfaces or to polymerize it into larger structures.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-formylthiophene-3-carbonitrile. Based on available safety data for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-formylthiophene-3-carbonitrile is a versatile and valuable building block for organic synthesis. Its bifunctional nature, combined with the inherent properties of the thiophene ring, provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential reactivity. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this intriguing molecule.
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